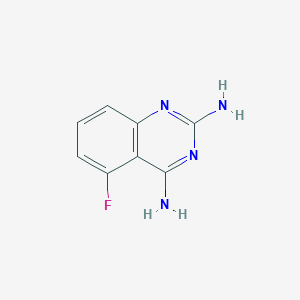

2,4-Diamino-5-fluoroquinazoline

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

5-fluoroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIDHZVBIBPRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152502 | |

| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-70-2 | |

| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119584-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of 2,4-Diamino-5-fluoroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 2,4-Diamino-5-fluoroquinazoline and its closely related analogs. Based on extensive research into the 5-substituted 2,4-diaminoquinazoline chemical class, the primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is critical for the synthesis of nucleotides and certain amino acids, leading to the cessation of cell growth and proliferation. This antifolate activity confers upon this class of compounds a range of biological effects, including antineoplastic, antibacterial, and antimalarial properties. This document summarizes the available biological data, outlines relevant experimental methodologies, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

The principal molecular target of the 2,4-diaminoquinazoline class of compounds is dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and several amino acids, including methionine and serine.[3]

By acting as a competitive inhibitor of DHFR, this compound and its analogs block the production of THF.[1][3] The depletion of the cellular THF pool leads to an interruption in the synthesis of DNA, RNA, and proteins, ultimately resulting in the inhibition of cell proliferation and cell death.[3] This mechanism is the foundation for the compound's therapeutic potential as an anticancer, antibacterial, and antimalarial agent.[4][5]

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Biological Activities and Quantitative Data

While specific quantitative data for this compound (CAS 119584-70-2) is not extensively documented in publicly available literature, the biological activities of several closely related 5-substituted and 6-substituted 2,4-diaminoquinazoline analogs have been evaluated. These studies consistently demonstrate potent antifolate activity.

Antineoplastic Activity

Derivatives of this compound have shown significant potency against cancer cell lines. In particular, 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines exhibited potent inhibitory activity against L1210 leukemia cells in vitro.[4][6] Notably, some compounds in this series were found to be more active than methotrexate, a widely used DHFR inhibitor in cancer chemotherapy.[4][6] Similarly, 5-chloro-substituted analogs also demonstrated potent inhibition of L1210 Leukemia and B16 melanoma cells.[5]

Table 1: Antineoplastic Activity of Related 2,4-Diaminoquinazoline Analogs

| Compound Class | Cell Line | Activity Noted | Reference |

|---|---|---|---|

| 2,4-Diamino-5-fluoro-6-benzylamino quinazolines | L1210 Leukemia | Potent in vitro activity; some more active than methotrexate | [4],[6] |

| 2,4-Diamino-5-chloro-6-benzylamino quinazolines | L1210 Leukemia | Potent inhibition | [5] |

| 2,4-Diamino-5-chloro-6-benzylamino quinazolines | B16 Melanoma | Potent inhibition |[5] |

Antimalarial and Antibacterial Activity

The antifolate mechanism is a validated strategy against microbial pathogens. Studies have shown that 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines produce 100% suppression of Plasmodium berghei in mice at low doses.[4][6] These compounds, along with their 5-chloro analogs, also displayed moderate activity against the bacterium Diplococcus pneumoniae.[4][5] The inhibitory activities against intact bacterial cells often parallel the inhibition of the isolated bacterial DHFR enzyme, confirming the antifolate mechanism is responsible for the antibacterial effects.[1]

Table 2: Antimicrobial Activity of Related 2,4-Diaminoquinazoline Analogs

| Compound Class | Organism | Activity Noted | Reference |

|---|---|---|---|

| 2,4-Diamino-5-fluoro-6-benzylamino quinazolines | Plasmodium berghei | 100% suppression in mice (1 mg/kg) | [4],[6] |

| 2,4-Diamino-5-chloro-6-benzylamino quinazolines | Plasmodium berghei | 100% suppression in mice (20 mg/kg) | [5] |

| 2,4-Diamino-5-fluoro-6-benzylamino quinazolines | Diplococcus pneumoniae | Moderate in vitro activity | [4] |

| 2,4-Diamino-5-chloro-6-benzylamino quinazolines | Diplococcus pneumoniae | Moderate in vitro activity |[5] |

Experimental Protocols

The evaluation of this compound and its analogs as DHFR inhibitors typically involves a series of in vitro and cell-based assays.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of purified DHFR enzyme from various sources (e.g., bacterial, human, parasitic).

-

Principle: The activity of DHFR is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.

-

Protocol Outline:

-

Reagents: Purified DHFR enzyme, dihydrofolic acid (DHF), NADPH, assay buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.5).

-

Procedure: a. The reaction mixture containing buffer, NADPH, and the test compound (at various concentrations) is pre-incubated. b. The reaction is initiated by the addition of the substrate, DHF. c. The decrease in absorbance at 340 nm is recorded over time.

-

Data Analysis: The initial reaction rates are calculated. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In Vitro Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of the compound on whole cells, which is an indirect measure of its ability to inhibit essential cellular processes like DNA synthesis.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol Outline:

-

Cell Culture: Cancer cells (e.g., L1210) or bacterial cells are seeded in 96-well plates and allowed to adhere or grow.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48-72 hours for cancer cells).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the colored solution is measured using a microplate reader (typically at ~570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (concentration that inhibits cell growth by 50%) is determined.

-

Caption: General Experimental Workflow for Antifolate Drug Discovery.

Conclusion

References

- 1. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. | Semantic Scholar [semanticscholar.org]

Physicochemical Properties of 2,4-Diamino-5-fluoroquinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Diamino-5-fluoroquinazoline, a heterocyclic organic compound of interest in medicinal chemistry. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available quantitative data, detailed experimental methodologies for key property determination, and a visualization of its potential biological signaling pathway.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₄ | [1] |

| Molecular Weight | 178.17 g/mol | [1] |

| Melting Point | 245-248 °C | [1] |

| pKa (predicted) | N1 = 6.98 | [2] |

| Solubility | Data not available | |

| LogP | Data not available | |

| Hazard Codes | Xi (Irritant) | [1] |

| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

| Safety Phrases | S26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.) | [1] |

Note: The predicted pKa value is for a structurally related 2,4-diaminoquinazoline derivative and should be considered an estimate for this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to allow the sample to fall to the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.

Solubility Determination (Gravimetric Method)

Determining the solubility of a compound in various solvents is essential for formulation development and in vitro/in vivo studies. The gravimetric method is a straightforward and accurate technique for determining equilibrium solubility.

Objective: To quantify the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

-

Evaporating dish

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: The vial is placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. A known volume of the supernatant is carefully withdrawn using a pipette and immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Solvent Evaporation: The filtered saturated solution is transferred to a pre-weighed evaporating dish. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight is achieved.

-

Calculation: The mass of the dried residue is determined by weighing the evaporating dish. The solubility is then calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

Biological Activity and Signaling Pathway

Derivatives of 2,4-diaminoquinazoline have been shown to possess a range of biological activities, including anticancer, antimalarial, and antibacterial effects. Notably, the parent compound, 2,4-diaminoquinazoline (2,4-DAQ), has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[3][4] This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. 2,4-DAQ is reported to be a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (LEF1), a key transcription factor in the Wnt pathway.[4]

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed mechanism of inhibition by 2,4-diaminoquinazoline derivatives.

References

The Structure-Activity Relationship of 2,4-Diamino-5-fluoroquinazoline Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diamino-5-fluoroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting key enzymes implicated in cancer and other diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their development as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR). Detailed experimental protocols and visualizations of relevant signaling pathways and workflows are included to facilitate further research and development in this promising area.

Core Structure and Key Interactions

The 2,4-diaminoquinazoline core is a versatile scaffold for developing inhibitors of various protein kinases.[1] The 4-anilino-quinazoline moiety, in particular, has proven to be a privileged structure for creating first-generation EGFR Tyrosine Kinase Inhibitors (TKIs). Structure-activity relationship (SAR) studies have revealed that the quinazoline core's ability to form hydrogen bonds is crucial for its inhibitory activity. Specifically, the N-1 and N-3 positions of the quinazoline ring play a vital role in binding to the kinase active site.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be significantly modulated by substitutions at various positions of the quinazoline ring and the aniline moiety. The following sections summarize the key SAR findings for different targets.

EGFR Kinase Inhibitors

The quinazoline scaffold is a key component of many FDA-approved EGFR inhibitors.[2] The development of these inhibitors has been guided by extensive SAR studies, which have elucidated the structural requirements for potent and selective inhibition. A novel series of quinazoline derivatives were designed and synthesized as potent antitumor agents, with some compounds showing low micromolar cytotoxicity towards various cancer cell lines.[3]

Table 1: SAR of this compound Derivatives as EGFR Inhibitors

| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Anilino Substituent) | EGFR IC50 (nM) | Antiproliferative Activity (Cell Line) IC50 (µM) | Reference |

| 1a | -NH2 | -NH-benzyl | 3-chloro, 4-fluoro | 9.2 | 6.54 (A549) | [4] |

| 1b | -NH2 | -NH-benzyl | 3-bromo | 17.32 | Not Reported | [4] |

| 2a | -NH-aryl | -NH-alkyl | 4-nitro | Not Reported | 9.1 - 12.0 (MCF-7, HCT-116, HePG-2, HFB4) | [5] |

| 2b | -NH-aryl | -NH-alkyl | 3-nitro | Decreased activity | Decreased activity | [5] |

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Dihydrofolate Reductase (DHFR) Inhibitors

2,4-Diaminoquinazolines are also known to be potent inhibitors of DHFR, an essential enzyme in the folate metabolism pathway.[6] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an attractive target for anticancer and antimicrobial agents. The substitution pattern on the quinazoline ring and the side chain at position 5 or 6 significantly influences the inhibitory activity and selectivity against DHFR from different species.

Table 2: SAR of this compound Derivatives as DHFR Inhibitors

| Compound ID | R1 (Position 5) | R2 (Position 6) | Target DHFR | IC50 (nM) | Reference |

| 3a | -F | -CH2NH-benzyl | Plasmodium falciparum | 6.77 - 8.05 | [7] |

| 3b | -F | -CH2NH-(2',5'-dimethoxy)benzyl | Plasmodium falciparum | Potent | [7] |

| 4a | -H | -CH2NH-phenanthrene | Methotrexate-resistant L5178Y | ~1 | [8] |

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the in vitro assays used to evaluate their biological activity.

General Synthesis of 2,4-Diamino-5-fluoro-6-substituted-benzylamino Quinazolines

A common synthetic route to this class of compounds involves the condensation of a triaminoquinazoline precursor with a substituted benzaldehyde, followed by reduction of the resulting Schiff base.[9]

Step 1: Synthesis of the Schiff Base

-

To a solution of 5-fluoro-2,4,6-triaminoquinazoline in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired substituted benzaldehyde.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Reduction of the Schiff Base

-

Suspend the synthesized Schiff base in a suitable solvent (e.g., methanol).

-

Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diamino-5-fluoro-6-substituted-benzylamino quinazoline.

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against EGFR can be determined using a luminescence-based kinase assay.[10]

-

Prepare a reaction mixture containing recombinant EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Incubate the mixture at 37 °C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of ATP remaining using a luciferase-based ATP detection reagent.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro DHFR Inhibition Assay

The inhibitory potency of the compounds against DHFR can be assessed using a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Prepare a reaction mixture containing DHFR enzyme, dihydrofolic acid (DHF), and NADPH in a suitable buffer.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the substrate (DHF).

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways affected by these inhibitors and the overall workflow of their development is crucial for successful drug discovery.

Signaling Pathways

This compound derivatives primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

Some 2,4-diaminoquinazoline derivatives have also been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.

Experimental Workflow

The development of novel this compound inhibitors typically follows a structured workflow, from initial design to preclinical evaluation.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design of potent and selective enzyme inhibitors with therapeutic potential in oncology and infectious diseases. A thorough understanding of the structure-activity relationships, coupled with robust synthetic and biological evaluation protocols, is essential for the successful development of novel drug candidates based on this privileged core. The information presented in this technical guide provides a solid foundation for researchers to build upon in their quest for new and improved therapies.

References

- 1. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Versatility of 2,4-Diamino-5-fluoroquinazoline and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-diamino-5-fluoroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the diverse pharmacological effects of these compounds, focusing on their anticancer, antimicrobial, and immunomodulatory properties. We delve into their mechanisms of action, including the inhibition of key enzymes such as dihydrofolate reductase and epidermal growth factor receptor (EGFR) kinase, disruption of tubulin polymerization, and modulation of critical signaling pathways like Wnt/β-catenin. Furthermore, this guide details the experimental protocols for key biological assays and presents available quantitative data to facilitate comparative analysis and future drug development endeavors.

Introduction

Quinazoline derivatives have long been a focal point of drug discovery due to their versatile biological activities. The introduction of a fluorine atom at the 5-position of the 2,4-diaminoquinazoline core has been shown to significantly influence the physicochemical and pharmacological properties of these molecules. This guide explores the multifaceted biological landscape of this compound and its derivatives, highlighting their potential as therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action.

Inhibition of Dihydrofolate Reductase (DHFR)

A key target for many anticancer drugs is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA replication and repair, leading to cell death. Several 2,4-diaminoquinazoline derivatives have been identified as potent DHFR inhibitors. While specific IC50 values for 5-fluoro derivatives are not extensively reported, related 2,4-diaminoquinazoline antifolates have shown inhibitory concentrations in the nanomolar range[1].

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation, survival, and metastasis. Dysregulation of EGFR signaling is a hallmark of many cancers, making it an attractive therapeutic target. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors[2][3][4]. The addition of a fluorine atom can enhance binding affinity and cellular permeability.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 2,4-diaminoquinazoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the initiation and progression of numerous cancers. 2,4-diaminoquinazoline (2,4-DAQ) has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt pathway. This inhibition leads to the suppression of Wnt/β-catenin target genes like AXIN2, MYC, and LGR5, resulting in the suppression of cancer cell growth and invasion[5][6][7]. Studies have shown that 2,4-diaminoquinazolines can suppress Wnt/β-catenin signaling without altering the levels of β-catenin, suggesting they act on downstream components of the pathway[8].

Immunomodulatory Activity: TLR8 Agonism

Toll-like receptor 8 (TLR8) is an endosomal receptor primarily expressed in myeloid cells that plays a crucial role in the innate immune response to single-stranded RNA viruses. Activation of TLR8 triggers the production of pro-inflammatory cytokines and type I interferons. A novel series of 2,4-diaminoquinazolines has been identified as potent dual Toll-like receptor 7 (TLR7) and 8 (TLR8) agonists. Notably, an 8-fluoroquinazoline derivative demonstrated this dual activity, suggesting that fluorinated quinazolines can modulate the immune system[9].

Antimicrobial Activity

Beyond their anticancer and immunomodulatory effects, this compound derivatives have also been investigated for their antimicrobial properties, including antibacterial and antimalarial activities.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of 2,4-diaminoquinazoline derivatives. It is important to note that data specifically for 5-fluoro substituted derivatives are limited in the publicly available literature.

Table 1: Anticancer Activity of 2,4-Diaminoquinazoline Derivatives

| Compound Class | Target/Assay | Cell Line/Enzyme | IC50/EC50 | Reference |

| 2,4-Diaminoquinazolines | Wnt/β-catenin signaling | HCT116, SW480, SW620 | 5.9 - 6.7 µM | [8] |

| 4-Anilinoquinazolines | EGFR Kinase | Various | nM to µM range | [2][3][4] |

| 2,4-Diaminoquinazoline antifolates | Dihydrofolate Reductase | L5178Y cells | ~1 nM | [1] |

Table 2: Immunomodulatory Activity of 2,4-Diaminoquinazoline Derivatives

| Compound Class | Target/Assay | Cell Line/Enzyme | IC50/EC50 | Reference |

| 2,4-Diamino-8-fluoroquinazolines | TLR7/8 Agonism | Not Specified | Potent Agonist | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Procedure:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5), NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding a purified DHFR enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The initial reaction velocity is calculated from the linear portion of the absorbance curve.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

EGFR Kinase Inhibition Assay

Principle: The kinase activity of EGFR is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide.

Procedure (using ADP-Glo™ Kinase Assay as an example):

-

Set up kinase reactions in a 96-well plate containing EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr)4:1), ATP, and the test compound at various concentrations in a kinase buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

-

The luminescence intensity is proportional to the ADP produced and thus the kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Tubulin Polymerization Assay

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.

Procedure:

-

Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

-

Add the test compound at various concentrations or a vehicle control.

-

Initiate polymerization by incubating the mixture at 37°C.

-

Monitor the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

-

The rate of polymerization and the maximum polymer mass are determined from the resulting polymerization curve.

-

The inhibitory effect of the compound is assessed by comparing the polymerization kinetics in the presence and absence of the compound.

Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)

Principle: This assay utilizes a luciferase reporter gene under the control of a promoter containing multiple TCF/Lef binding sites (TOP Flash) or mutated binding sites (FOP Flash) as a negative control. Activation of the Wnt/β-catenin pathway leads to the expression of luciferase.

Procedure:

-

Transfect cells (e.g., HEK293T or a cancer cell line with an active Wnt pathway) with the TOP Flash or FOP Flash reporter plasmids and a constitutively active Renilla luciferase plasmid for normalization.

-

Treat the transfected cells with the test compound at various concentrations.

-

After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

The ratio of TOP Flash to FOP Flash luciferase activity is calculated and normalized to the Renilla luciferase activity to determine the specific inhibition of Wnt/β-catenin signaling.

TLR8 Agonist Assay (HEK-Blue™ TLR8 Reporter Cell Assay)

Principle: This assay employs a HEK293 cell line stably transfected with human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter. Activation of TLR8 leads to the secretion of SEAP, which can be quantified colorimetrically.

Procedure:

-

Seed the HEK-Blue™ hTLR8 cells in a 96-well plate.

-

Add the test compound at various concentrations to the cells.

-

Incubate the plate for 16-24 hours.

-

Collect the supernatant and add a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Incubate for a specified time and measure the absorbance at a specific wavelength (e.g., 620-655 nm).

-

The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined by plotting the absorbance against the logarithm of the agonist concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

References

- 1. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Diaminoquinazolines as Dual Toll-like Receptor (TLR) 7/8 Modulators for the Treatment of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,4-Diamino-5-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Within this class, 2,4-diaminoquinazoline derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. The introduction of a fluorine atom at the 5-position of the quinazoline ring has been a key strategy in modulating the potency and pharmacokinetic properties of these compounds. This technical guide provides an in-depth overview of the discovery, history, and seminal experimental work on 2,4-diamino-5-fluoroquinazoline and its derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Historical Perspective and Discovery

The exploration of this compound derivatives gained significant momentum in the early 1990s, driven by the quest for novel antifolate and antiparasitic agents. A pivotal study published in 1994 detailed the synthesis and biological evaluation of a series of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines.[1] This research established the potential of this scaffold in the development of potent antimalarial and antineoplastic agents. The primary mechanism of action for many of these early derivatives was identified as the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids.[2][3][4]

Synthesis and Chemical Development

The foundational synthesis of 2,4-diamino-5-fluoro-6-substituted quinazoline derivatives, as described in early literature, commences with the precursor 5-fluoro-2,4,6-triaminoquinazoline.[1] This intermediate undergoes condensation with various substituted benzaldehydes to form Schiff bases, which are subsequently reduced to yield the final products.[1]

General Synthetic Workflow

Caption: General synthetic scheme for 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines.

Key Experimental Protocols

Synthesis of 2,4-Diamino-5-fluoro-6-substituted benzylamino quinazolines[1]

A mixture of 5-fluoro-2,4,6-triaminoquinazoline and a substituted benzaldehyde (1:1 molar ratio) in ethanol is refluxed for a specified period to facilitate the condensation reaction and formation of the corresponding Schiff base. Upon completion, the reaction mixture is cooled, and the Schiff base intermediate is isolated. The intermediate is then suspended in methanol, and sodium borohydride (NaBH₄) is added portionwise at room temperature to carry out the reduction. The reaction is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the final 2,4-diamino-5-fluoro-6-substituted benzylamino quinazoline derivative.

In Vitro Antineoplastic Activity against L1210 Leukemia Cells[1]

The cytotoxic activity of the synthesized compounds is evaluated against the L1210 murine leukemia cell line using a standard cell viability assay, such as the MTT assay. L1210 cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with serial dilutions of the test compounds and a positive control (e.g., Methotrexate) for a period of 48-72 hours. Following incubation, the MTT reagent is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined from the dose-response curves.

In Vivo Antimalarial Suppressive Test against Plasmodium berghei[1]

The in vivo antimalarial activity is assessed using a murine model of malaria. Mice are inoculated with Plasmodium berghei-infected erythrocytes. The test compounds are administered orally to the infected mice at various doses for a defined period (e.g., four consecutive days). A control group receives the vehicle alone. The percentage of parasitemia is determined by examining Giemsa-stained thin blood smears prepared from the tail blood of the mice. The efficacy of the compounds is evaluated by comparing the average parasitemia in the treated groups to that of the control group. The dose that causes a 100% suppression of parasitemia is a key endpoint.

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, primarily attributed to their ability to inhibit key enzymes involved in cellular proliferation and survival.

Antimalarial and Antineoplastic Activity

Early studies revealed potent antimalarial activity against Plasmodium berghei and significant cytotoxicity against L1210 leukemia cells.[1] Six of the twenty-two compounds in the initial study produced 100% suppression of parasitemia in mice at a dose of 1 mg/kg.[1] Several compounds also exhibited potent in vitro activity against the L1210 cell line, with one derivative noted as being more active than the standard chemotherapeutic agent, methotrexate.[1]

Table 1: Summary of Early Biological Activity of 2,4-Diamino-5-fluoro-6-substituted benzylamino Quinazolines

| Activity Type | Model System | Key Findings | Reference |

| Antimalarial | Plasmodium berghei (in vivo) | Six compounds showed 100% suppression of parasitemia at 1 mg/kg. | [1] |

| Antineoplastic | L1210 Leukemia Cells (in vitro) | All tested compounds exhibited potent activity. One compound (I4) was more active than Methotrexate. | [1] |

| Antibacterial | Diplococcus pneumoniae (in vitro) | A number of compounds showed moderate activity. | [1] |

Dihydrofolate Reductase (DHFR) Inhibition

The primary mechanism of action for the antimalarial and some of the anticancer effects of 2,4-diaminoquinazolines is the inhibition of dihydrofolate reductase (DHFR).[2][3][4] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By inhibiting DHFR, these compounds disrupt folate metabolism, leading to the arrest of cellular proliferation.

Wnt and EGFR Signaling Pathway Inhibition

More recent research has expanded the mechanistic understanding of 2,4-diaminoquinazoline derivatives, revealing their ability to modulate critical signaling pathways implicated in cancer. The Wnt signaling pathway, which plays a vital role in cell fate, proliferation, and migration, has been identified as a target.[2] Certain 2,4-diaminoquinazolines have been shown to inhibit Wnt signaling, thereby suppressing cancer progression.[2]

Additionally, the epidermal growth factor receptor (EGFR) signaling pathway, a key driver in many cancers, is another important target of quinazoline-based inhibitors.[5][6] While specific data for 5-fluoro derivatives are part of a broader class of quinazoline-based EGFR inhibitors, the core structure is known to be effective in this context.

Caption: Simplified Wnt signaling pathway and the inhibitory action of 2,4-diaminoquinazoline derivatives.

Caption: Overview of the EGFR signaling pathway and the site of action for quinazoline-based inhibitors.

Conclusion

The discovery and development of this compound derivatives represent a significant advancement in the field of medicinal chemistry. From their early identification as potent antimalarial and antineoplastic agents, primarily acting through the inhibition of dihydrofolate reductase, their therapeutic potential has expanded to include the modulation of key cancer-related signaling pathways such as Wnt and EGFR. The strategic incorporation of the 5-fluoro substituent has proven to be a valuable approach in the design of novel therapeutic agents. Continued research into the structure-activity relationships and mechanisms of action of this privileged scaffold holds promise for the development of next-generation therapies for a range of diseases.

References

- 1. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 2,4-Diamino-5-fluoroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 2,4-Diamino-5-fluoroquinazoline (CAS No. 119584-70-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.

Chemical Structure

IUPAC Name: 5-Fluoroquinazoline-2,4-diamine Molecular Formula: C₈H₇FN₄ Molecular Weight: 178.17 g/mol

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.7 | m | 1H | Aromatic H (C7-H) |

| ~7.2 - 7.4 | m | 2H | Aromatic H (C6-H, C8-H) |

| ~6.8 (broad s) | s | 2H | -NH₂ (C4) |

| ~6.2 (broad s) | s | 2H | -NH₂ (C2) |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C4 |

| ~160 (d, J_CF ≈ 250 Hz) | C5 |

| ~155 | C2 |

| ~152 | C8a |

| ~128 | C7 |

| ~115 (d, J_CF ≈ 20 Hz) | C6 |

| ~112 (d, J_CF ≈ 5 Hz) | C8 |

| ~108 (d, J_CF ≈ 15 Hz) | C4a |

Note: 'd' denotes a doublet due to carbon-fluorine coupling. Coupling constants (J_CF) are approximate.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amino groups) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1650 - 1600 | Strong | N-H bending and C=N stretching |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1250 - 1150 | Strong | C-F stretching |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular Ion) |

| 161 | [M - NH₃]⁺ |

| 151 | [M - HCN]⁺ |

| 134 | [M - HCN - NH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

For fragmentation analysis (MS/MS), select the molecular ion (m/z 178) for collision-induced dissociation (CID).

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Relationship Between Spectroscopic Techniques and Molecular Information

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,4-Diamino-5-fluoroquinazoline and its Analogs

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of compounds based on the 2,4-diamino-5-fluoroquinazoline and the broader 2,4-diaminoquinazoline scaffold. The information presented is collated from preclinical and discovery-phase research, highlighting the diverse pharmacological activities of this chemical class.

Overview of Therapeutic Potential

The 2,4-diaminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of molecules with a wide array of biological activities. Derivatives have demonstrated potential as antineoplastic, antiviral, antibacterial, antimalarial, and anti-inflammatory agents. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of these compounds, potentially enhancing potency, selectivity, or metabolic stability. This document outlines the key molecular targets and pathways implicated in the therapeutic effects of these compounds.

Key Therapeutic Targets and Mechanisms of Action

Dihydrofolate Reductase (DHFR) Inhibition

One of the most well-established mechanisms for 2,4-diamino-heterocyclic compounds is the inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the regeneration of tetrahydrofolate from dihydrofolate, a process essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them effective antimicrobial and antineoplastic agents.

A series of 5-substituted 2,4-diaminoquinazolines has been evaluated for their inhibitory activity against both bacterial and mammalian DHFR.[1] While potent inhibition of Escherichia coli DHFR was observed, a significant challenge remains in achieving selectivity for the bacterial enzyme over its mammalian counterpart.[1] The antibacterial effects of these compounds are attributed to their antifolate action.[1]

Table 1: Activity of a 2,4-Diamino-5-benzylpyrimidine Analog against DHFR

| Compound | Target Enzyme | Apparent Ki Value | Selectivity vs. Mammalian DHFR |

| 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8- methoxy-6(1H)quinolyl]methyl]pyrimidine | E. coli DHFR | 13x lower than Trimethoprim | 10x higher than Trimethoprim |

Data extracted from a study on structurally related dihydroquinolylmethyl pyrimidines, which share the 2,4-diamino pharmacophore and highlight the potential of this class as DHFR inhibitors.[2]

Wnt/β-Catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers, particularly gastric cancer. 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor that partners with β-catenin to activate Wnt target genes.[3] By inhibiting Lef1, 2,4-DAQ suppresses the expression of oncogenes like AXIN2, MYC, and LGR5, leading to apoptosis and reduced cell growth and migration in gastric cancer models.[3]

Antiviral Mechanisms

Ziresovir (AK0529), a drug candidate for treating Respiratory Syncytial Virus (RSV) infection, features a 2,4-diamine-quinazoline core. It functions as a potent inhibitor of the RSV fusion (F) protein.[4] This protein is essential for the virus's entry into host cells by mediating the fusion of the viral envelope with the cell membrane. By inhibiting the F protein, Ziresovir prevents this critical step in the viral lifecycle.

A derivative, 6-fluoro-quinazoline-2,4-diamine (DCR 137), has demonstrated significant inhibitory effects against Chikungunya virus (CHIKV) and Ross River virus (RRV), two pathogenic alphaviruses.[5] This suggests that the compound may target a conserved element in the alphavirus replication cycle, positioning it as a potential pan-alphavirus inhibitor.[5]

Table 2: In Vitro Antiviral Activity of a 2,4-Diamino-quinazoline Derivative

| Compound | Virus | Percent Inhibition |

| DCR 137 (6-fluoro-quinazoline-2,4-diamine) | Ross River Virus (RRV) | 99.99% |

Data extracted from an in vitro screening study.[5]

Modulation of Immune Signaling

Patent literature indicates that certain 2,4-diaminoquinazoline derivatives can act as agonists of Toll-Like Receptors (TLRs), with a particular emphasis on TLR8.[6] TLRs are pattern recognition receptors that play a vital role in the innate immune system. Agonism of TLR8, which is primarily expressed in myeloid cells, can trigger a potent immune response, including the production of pro-inflammatory cytokines and chemokines. This mechanism is being explored for the treatment of viral infections and cancer, where augmenting the immune response is beneficial.[6]

The amino-quinazoline scaffold is a well-known kinase inhibitor. Specifically, quinazoline-2,5-diamine derivatives have been reported as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), with IC50 values in the low nanomolar range.[7] HPK1 is a negative regulator of T-cell receptor signaling. Inhibiting HPK1 can enhance T-cell activation, proliferation, and cytokine production, making it an attractive target for cancer immunotherapy.[7]

Table 3: Kinase Inhibitory Activity of a Quinazoline-2,5-diamine Derivative

| Compound | Target Kinase | IC50 |

| Quinazoline-2,5-diamine derivative 99 | HPK1 | 2.7 nM |

Data extracted from a study on HPK1 inhibitors.[7]

Experimental Protocols

Antiviral Cytopathic Effect (CPE) Inhibition and Cell Viability Assay

This protocol is representative for screening compounds against viruses like Chikungunya.[5]

-

Cell Seeding: Vero cells are seeded at a density of 1 x 105 cells per well in 24-well culture plates and incubated overnight to allow for cell attachment.

-

Infection and Treatment: Cells are infected with the virus (e.g., CHIKV) at a specific multiplicity of infection (MOI), such as 0.1, in a post-treatment mode.

-

Compound Addition: Serial two-fold dilutions of the test compound (e.g., this compound derivative) are prepared in culture medium and added to the infected cells in triplicate.

-

Incubation: The plates are incubated at 37 °C in a 5% CO2 atmosphere for 48 hours.

-

CPE Monitoring: Plates are examined microscopically at different time intervals to monitor the reduction in virus-induced cytopathic effect (CPE).

-

Cell Viability Measurement: The cytotoxic effect of the compound is determined using a cell viability assay, such as the MTT assay, to distinguish between antiviral effects and general cytotoxicity.

References

- 1. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

In Silico Modeling of 2,4-Diamino-5-fluoroquinazoline Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 2,4-diamino-5-fluoroquinazoline binding to key biological targets. This compound belongs to a class of quinazolines known for their diverse pharmacological activities, including roles as antifolates, anticancer agents, and signaling pathway modulators. Understanding the molecular interactions that govern its binding is crucial for rational drug design and the development of more potent and selective therapeutic agents.

Key Biological Targets and Therapeutic Potential

In silico and experimental studies have identified several key protein targets for this compound and its analogs, highlighting its potential in various therapeutic areas.

1.1. Dihydrofolate Reductase (DHFR)

2,4-diaminoquinazoline derivatives are a known class of dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for cancer chemotherapy and antimicrobial agents. The 2,4-diamino functional group is a key pharmacophore for binding to the DHFR active site.

1.2. Epidermal Growth Factor Receptor (EGFR)

The quinazoline scaffold is a core component of several approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. EGFR is a transmembrane protein that plays a critical role in cell growth, proliferation, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. In silico docking studies of fluoroquinazolinone derivatives have shown favorable binding energies with the EGFR kinase domain, suggesting that this compound may also target this pathway. These interactions typically occur at the ATP-binding site of the kinase domain.

1.3. Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. 2,4-diamino-quinazoline has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling pathway. By inhibiting Lef1, these compounds can suppress the expression of Wnt target genes, leading to the inhibition of cancer cell growth and metastasis.

Quantitative Binding Data

The following tables summarize the available quantitative data for the binding and activity of this compound and closely related analogs against their biological targets. It is important to note that specific binding affinity data for this compound is limited in the public domain, and therefore, data for analogous compounds are included for comparative purposes.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Target | Assay Type | Value | Reference |

| 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | E. coli DHFR | Ki | 7.42 ± 0.92 nM | [1] |

| 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine | E. coli DHFR | Apparent Ki | 13 times lower than trimethoprim | [2] |

Table 2: EGFR Kinase Inhibition and Anticancer Activity

| Compound | Cell Line / Target | Assay Type | Value (IC50) | Reference |

| Fluoroquinazolinone Derivative 6 | MCF-7 | Cytotoxicity | 0.35 ± 0.01 µM | [3] |

| Fluoroquinazolinone Derivative 10e | MDA-MBA-231 | Cytotoxicity | 0.28 ± 0.02 µM | [3] |

| Fluoroquinazolinone Derivative 6 | EGFR-TK | Inhibition | 75.2 nM | [3] |

| 2,4-disubstituted quinazoline 4c | MCF-7 | Cytotoxicity | 9.1 µM | |

| 2,4-disubstituted quinazoline 5b | HCT-116 | Cytotoxicity | 10.9 µM |

Table 3: In Silico Binding Affinity (Docking Scores)

| Compound | Target | Docking Software | Binding Energy (kcal/mol) | Reference |

| Fluoroquinazolinone Derivative 6 | EGFR (1M17) | AutoDock | -19.53 | [3] |

| Erlotinib (Reference) | EGFR (1M17) | AutoDock | -15.57 | [3] |

| Thiazolo-[2,3-b]quinazolinone derivative 17 | EGFR-TKD | - | -8.26 ± 0.0033 | |

| Erlotinib (Reference) | EGFR-TKD | - | -7.54 ± 0.1411 | |

| Chalcone derivative 3f | EGFR (1M17) | - | -9.086 | |

| Optimized Quinazoline Q-9 | EGFR (Asp831) | - | -9.1060 |

Experimental Protocols for In Silico Modeling

This section outlines a detailed, generalized workflow for performing in silico molecular docking and molecular dynamics simulations to model the binding of this compound to its protein targets.

3.1. Molecular Docking Workflow

Caption: A generalized workflow for in silico molecular docking and analysis.

Step-by-Step Protocol:

-

Protein Structure Preparation:

-

Acquisition: Obtain the 3D crystal structure of the target protein (e.g., DHFR, EGFR) from the Protein Data Bank (PDB).

-

Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

-

Protonation: Add polar hydrogen atoms to the protein structure.

-

Charge Assignment: Assign appropriate atomic charges using a force field (e.g., Kollman charges).

-

-

Ligand Preparation:

-

Structure Generation: Draw the 2D structure of this compound using chemical drawing software and convert it to a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the target protein. The dimensions and center of the grid should be chosen to cover the entire binding pocket, often guided by the position of a co-crystallized ligand in the experimental structure.

-

-

Molecular Docking Simulation:

-

Software: Utilize molecular docking software such as AutoDock, AutoDock Vina, or Glide.

-

Algorithm: Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the defined grid box.

-

Scoring: The software will calculate the binding affinity (docking score), typically in kcal/mol, for each generated pose.

-

-

Pose Analysis and Scoring:

-

Analyze the top-ranked docking poses based on their binding energy. The pose with the lowest binding energy is generally considered the most favorable.

-

Visually inspect the binding mode to ensure it is sterically and chemically reasonable.

-

-

Molecular Dynamics (MD) Simulation (Optional but Recommended):

-

Purpose: To assess the stability of the ligand-protein complex over time and refine the binding pose.

-

Protocol:

-

Prepare the system by solvating the complex in a water box and adding counter-ions to neutralize the charge.

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it.

-

Run a production MD simulation for a sufficient duration (e.g., 100 ns).

-

Analyze the trajectory to evaluate the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability.

-

-

-

Interaction Visualization:

-

Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to analyze the intermolecular interactions between the ligand and the protein's active site residues.

-

Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Signaling Pathway Visualizations

4.1. Dihydrofolate Reductase (DHFR) Inhibition Pathway

This diagram illustrates the role of DHFR in the folate metabolism pathway and how its inhibition by this compound disrupts DNA synthesis.

Caption: Inhibition of the DHFR pathway by this compound.

4.2. Canonical Wnt/β-catenin Signaling Pathway Inhibition

This diagram depicts the canonical Wnt signaling pathway and the proposed point of intervention by 2,4-diamino-quinazoline analogs.

Caption: Inhibition of the Wnt/β-catenin pathway by 2,4-diaminoquinazoline.

Conclusion

In silico modeling provides a powerful framework for understanding the binding mechanisms of this compound and guiding the development of novel therapeutics. The methodologies outlined in this guide, from molecular docking to the analysis of signaling pathways, offer a comprehensive approach for researchers in the field of drug discovery. While the available quantitative data for the specific title compound is still emerging, the information on analogous structures provides a strong foundation for future research. Further computational and experimental studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Insights into the slow-onset tight-binding inhibition of Escherichia coli dihydrofolate reductase: detailed mechanistic characterization of pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

2,4-Diamino-5-fluoroquinazoline: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-diamino-5-fluoroquinazoline core is a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid heterocyclic structure, combined with the electronic properties imparted by the fluorine substitution and the hydrogen bonding capabilities of the diamino groups, makes it an attractive scaffold for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives typically commences from commercially available starting materials, such as 2-amino-6-fluorobenzoic acid or related anthranilic acid derivatives. A general synthetic approach involves the construction of the quinazoline ring system followed by the introduction of the desired amino functionalities at the C2 and C4 positions.

A common synthetic route begins with the reaction of a substituted anthranilonitrile with a cyanamide derivative to form a 2,4-diaminoquinazoline. Another key intermediate is 2,4-dichloro-5-fluoroquinazoline, which can be readily synthesized and subsequently reacted with various amines to introduce diversity at the C2 and C4 positions.

General Experimental Protocol for the Synthesis of N-substituted 2,4-Diamino-5-fluoroquinazolines

The following protocol is a generalized representation of a common synthetic route. Specific reaction conditions such as temperature, reaction time, and purification methods may vary depending on the specific substrates and desired final products.

-

Synthesis of 2,4-Dichloro-5-fluoroquinazoline:

-

A mixture of 5-fluoroquinazoline-2,4(1H,3H)-dione and phosphorus oxychloride in the presence of a tertiary amine base (e.g., N,N-dimethylaniline) is heated under reflux.

-

Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichloro-5-fluoroquinazoline.

-

-

Sequential Amination:

-

Introduction of the C4-amino group: 2,4-Dichloro-5-fluoroquinazoline is dissolved in a suitable solvent (e.g., isopropanol, THF). To this solution, the desired primary or secondary amine is added, and the mixture is stirred at room temperature or heated. The regioselective displacement of the more reactive C4-chloro group occurs.

-

Introduction of the C2-amino group: The resulting 2-chloro-4-amino-5-fluoroquinazoline intermediate is then reacted with a second amine at a higher temperature, often under reflux, to displace the C2-chloro group.

-

The final product is isolated and purified by standard techniques such as recrystallization or column chromatography.

-

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Therapeutic Applications and Structure-Activity Relationships

The this compound scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets. The following sections highlight its application in cancer and infectious diseases, along with the corresponding structure-activity relationships.

As Kinase Inhibitors in Oncology

The quinazoline core is a well-established scaffold for EGFR inhibitors, with several approved drugs such as gefitinib and erlotinib. The this compound framework has been explored to develop novel EGFR inhibitors with improved potency and selectivity, particularly against mutant forms of EGFR that confer resistance to first-generation drugs.

The 4-anilino moiety is a crucial feature for EGFR inhibition, with the aniline ring occupying the ATP-binding pocket and forming key interactions with the hinge region of the kinase. The 2-amino group can be modified to fine-tune the physicochemical properties and biological activity of the compounds. The 5-fluoro substituent can enhance binding affinity through favorable interactions within the active site.

The following diagram depicts the simplified EGFR signaling pathway and the mechanism of inhibition by this compound-based inhibitors.

Caption: Simplified EGFR signaling pathway and its inhibition by this compound derivatives.

| Compound ID | R1 (at C2) | R2 (at C4) | Target | IC50 (nM) | Cell Line | GI50 (µM) | Reference |

| 1a | -NH2 | -NH-(3-chloro-4-fluorophenyl) | EGFR (wild-type) | 1.0 | A549 | 6.54 | [1] |

| 1b | -NH2 | -NH-(3-ethynylphenyl) | EGFR (L858R/T790M) | 2.7 | H1975 | 1.94 | [1] |

| 1c | -NH-methyl | -NH-(3-chloro-4-fluorophenyl) | EGFR (wild-type) | 0.8 | A431 | 4.04 | [1] |

Table 1: In vitro activity of selected 2,4-diaminoquinazoline derivatives as EGFR inhibitors.

HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. The this compound scaffold has been investigated for the development of potent and selective HPK1 inhibitors. These inhibitors can enhance anti-tumor immunity by boosting T-cell responses.

The development of HPK1 inhibitors often focuses on optimizing the substituents at the C2 and C4 positions to achieve high affinity and selectivity for the HPK1 kinase domain over other related kinases.

The following diagram illustrates the role of HPK1 in T-cell signaling and its inhibition.